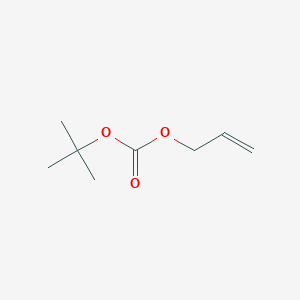

Allyl tert-butyl carbonate

説明

Evolution and Significance as a Synthetic Reagent

The emergence of allyl tert-butyl carbonate as a reagent of choice is linked to the development of catalytic allylic substitution reactions, particularly those employing palladium. nih.gov Initially, chemists relied on harsher or less selective methods for allylation, such as the Williamson ether synthesis, which could lead to undesired side reactions or rearrangements, especially with base-sensitive functional groups. nih.gov Simpler allylic carbonates, such as methyl or ethyl carbonates, were also explored, but often resulted in lower yields or the formation of ether byproducts from decarboxylation. nih.gov

This compound provided a significant advantage. In palladium-catalyzed reactions, it was found to give higher yields compared to other carbonates. acs.org A key feature is that its decarboxylation upon reaction generates tert-butoxide, a less nucleophilic alkoxide, which helps to minimize the formation of side products. nih.gov This characteristic allows for cleaner reactions under milder, often neutral, conditions, expanding the scope of compatible substrates to include those with sensitive functional groups. nih.govacs.org

The synthesis of this compound itself has also been refined. While early methods involving phase transfer catalysis were often sluggish and presented purification challenges, an optimized approach using di-tert-butyl dicarbonate (B1257347) (Boc₂O), allyl alcohol, and 4-(N,N-Dimethyl)aminopyridine (DMAP) as a catalyst provides a straightforward and high-yielding route to the precursor. nih.gov The reagent's effectiveness in forming C-C, C-O, and C-N bonds has established it as a staple in synthetic toolkits for producing pharmaceuticals and other complex organic molecules. nih.govnih.govacs.org

Conceptual Framework of its Role in Catalytic Transformations

The utility of this compound is fundamentally based on its interaction with transition metal catalysts, most notably palladium, iridium, rhodium, and molybdenum. nih.govacs.orgorganic-chemistry.orgscispace.com The conceptual framework for its reactivity in these transformations involves several key mechanistic steps.

The process is typically initiated by the oxidative addition of a low-valent metal catalyst (e.g., Pd(0) or Ir(I)) into the carbon-oxygen bond of the allyl carbonate. acs.orgnih.gov This step forms a reactive η³-allyl metal complex, often referred to as a π-allyl complex. Following this, a crucial decarboxylation event occurs, releasing carbon dioxide and a tert-butoxide anion. This decarboxylation is a key driving force for the reaction and distinguishes the reactivity of tert-butyl carbonates from other allylic substrates like acetates or other carbonates, which can be less efficient. nih.govsciengine.com

The resulting π-allyl metal intermediate is electrophilic and poised for attack by a nucleophile. This final nucleophilic substitution step can be either an "outer sphere" attack, where the nucleophile attacks the allyl group from the face opposite the metal, or an "inner sphere" mechanism involving pre-coordination of the nucleophile to the metal followed by reductive elimination. scispace.com

The specific outcome of the reaction, including its regioselectivity (formation of linear vs. branched products) and stereoselectivity, is highly dependent on the choice of metal catalyst, the ligands coordinated to the metal, and the reaction conditions. nih.govacs.org For example, iridium catalysts are often used to favor the formation of branched products in allylic aminations, while palladium catalysts can be tuned with different phosphine (B1218219) ligands to achieve desired selectivity. nih.govnih.gov This tunable reactivity allows for the precise construction of stereocenters, making this compound a cornerstone reagent in asymmetric catalysis. acs.orgsciengine.com

Research Findings: Catalytic Systems Utilizing this compound

The versatility of this compound is demonstrated by its application in a variety of catalytic systems to form different types of chemical bonds. The table below summarizes selected research findings, highlighting the diversity of catalysts, ligands, and nucleophiles used in these transformations.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQDRYKDDGFPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458257 | |

| Record name | ALLYL TERT-BUTYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70122-89-3 | |

| Record name | ALLYL TERT-BUTYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies Utilizing Allyl Tert Butyl Carbonate

Palladium-Catalyzed Transformations

The utility of allyl tert-butyl carbonate is most prominently displayed in palladium-catalyzed transformations, which leverage the formation of a (π-allyl)palladium complex to enable the construction of complex molecular architectures. These reactions are characterized by their high functional group tolerance and the ability to form various carbon-carbon and carbon-heteroatom bonds with exceptional stereochemical control.

Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a cornerstone of modern enantioselective synthesis, enabling the creation of stereogenic centers with high fidelity. In this context, this compound and its derivatives serve as key electrophilic partners. The general mechanism involves the oxidative addition of a palladium(0) catalyst to the allyl carbonate, which generates a (π-allyl)palladium(II) complex and a tert-butoxide anion. The tert-butoxide subsequently decomposes, and a nucleophile attacks the π-allyl moiety, typically in an outer-sphere fashion, to form the product and regenerate the palladium(0) catalyst. The chirality of the ligand attached to the palladium center is crucial for dictating the facial selectivity of the nucleophilic attack, thereby controlling the stereochemical outcome.

The formation of enantiomerically enriched carbon-carbon bonds via Pd-catalyzed AAA is a powerful strategy for building chiral molecules. This compound is an effective substrate for these reactions, allowing for the construction of both tertiary and quaternary stereocenters. The reaction's success hinges on the ability of the chiral ligand to differentiate between the two enantiotopic faces of the π-allylpalladium intermediate or the two prochiral faces of the incoming nucleophile.

Research has demonstrated that a variety of carbon nucleophiles can be employed in these transformations. For instance, benzylic nucleophiles activated with a Cr(CO)₃ group have been successfully alkylated using cyclic and acyclic allylic carbonates, including derivatives of this compound, to achieve excellent enantioselectivity (up to 99% ee) and high yields. These methods provide access to "α-2-propenyl benzyl" motifs, which are important structural units in various natural products and pharmaceuticals. The choice of chiral ligand is paramount, with studies showing that specific ligands, such as Ph-Taniaphos, can provide significant turnover and high enantioselectivity where many others fail.

| Allylic Carbonate | Nucleophile | Ligand | Yield (%) | ee (%) | Reference |

| (E)-tert-Butyl (1,3-diphenylallyl) carbonate | (η⁶-C₆H₅CH₂)Cr(CO)₃ | (R)-CTH-JAFAPHOS | 72 | >99 | |

| (E)-tert-Butyl (1,3-diphenylallyl) carbonate | (η⁶-4-MeC₆H₄CH₂)Cr(CO)₃ | (R)-CTH-JAFAPHOS | 65 | 94 | |

| tert-Butyl cyclohex-2-enyl carbonate | (η⁶-C₆H₅CH₃)Cr(CO)₃ | Ph-Taniaphos | 85 | 95 | |

| (E)-tert-Butyl (1,3-diethylallyl) carbonate | (η⁶-C₆H₅CH₂)Cr(CO)₃ | (R)-CTH-JAFAPHOS | 63 | 64 |

Beyond enantiocontrol, Pd-catalyzed AAA using this compound can be harnessed to control diastereoselectivity in molecules possessing pre-existing stereocenters. Achieving high diastereoselectivity requires the catalyst system to overcome the inherent facial bias of the chiral substrate and impose its own stereochemical preference. This is particularly challenging but essential for the synthesis of complex targets like polyketides and alkaloids.

While specific studies focusing solely on diastereoselective control with the parent this compound are nuanced, the principles are well-established within the broader context of AAA reactions. For example, in the synthesis of complex natural products, diastereoselective AAA reactions are employed to set key stereocenters relative to others in the molecule. The outcome is determined by the complex interplay between the chiral ligand, the substrate's existing stereochemistry, and the reaction conditions. The catalyst must effectively control the geometry of the π-allylpalladium intermediate and direct the incoming nucleophile to a specific face of the allyl moiety to achieve the desired diastereomer. In some systems, excellent diastereomeric ratios (up to >99:1 d.r.) have been achieved, demonstrating the powerful directing ability of the palladium catalyst.

The versatility of the palladium-catalyzed AAA is significantly influenced by the scope of both the allylic substrate and the nucleophile, as well as the nature of the chiral ligand. This compound derivatives have been shown to be effective electrophiles in these reactions.

The structure of the allylic carbonate plays a critical role in determining reactivity and selectivity. Acyclic substrates, such as (E)-tert-butyl (1,3-diphenylallyl) carbonate, often provide high levels of enantioselectivity. In contrast, substrates with less sterically demanding alkyl groups, like (E)-tert-butyl (1,3-diethylallyl) carbonate, can be more challenging and may result in lower enantioselectivity. Cyclic substrates, such as tert-butyl cyclohex-2-en-1-yl carbonate, are also widely used and often exhibit high reactivity and selectivity due to their conformationally restricted nature.

The choice of the chiral ligand is arguably the most critical factor for achieving high enantioselectivity. A vast library of ligands has been developed for this purpose. For instance, Trost's diphosphine ligands are highly effective for a range of substrates. In specific cases, extensive screening is necessary to identify the optimal ligand. In the alkylation with chromium-activated toluene (B28343) derivatives, the Ph-Taniaphos ligand was uniquely effective among 140 tested ligands for the cyclic tert-butyl cyclohex-2-enyl carbonate substrate. For acyclic substrates like (E)-tert-butyl (1,3-diphenylallyl) carbonate, a different ligand, (R)-CTH-JAFAPHOS, was found to be superior. This highlights the sensitive dependence of the reaction's stereochemical outcome on the precise combination of substrate and ligand.

| Allylic Carbonate Substrate | Ligand | Result (Yield, ee) | Reference |

| tert-Butyl cyclohex-2-en-1-yl carbonate | Ph-Taniaphos | 85% Yield, 95% ee | |

| (E)-tert-Butyl (1,3-diphenylallyl) carbonate | (R)-CTH-JAFAPHOS | 72% Yield, >99% ee | |

| (E)-tert-Butyl (1,3-diethylallyl) carbonate | (R)-CTH-JAFAPHOS | 63% Yield, 64% ee | |

| meso-di-tert-butyl cyclohex-2-ene-1,4-diyl bis(carbonate) | (R,R)-L22 (Trost Ligand) | High Yield, up to 95% ee |

Stabilized prochiral nucleophiles, which possess two identical groups attached to the nucleophilic center, are ideal substrates for AAA reactions. The reaction creates a new stereocenter on the nucleophile itself, and the chiral catalyst must differentiate between the two prochiral faces of the nucleophile during the C-C bond formation. This approach has been widely used to synthesize valuable chiral building blocks.

Among the most commonly used stabilized nucleophiles are malonate derivatives. Their moderate acidity (pKa ≈ 13 in DMSO) allows for easy deprotonation under mild basic conditions, making them compatible with the conditions of Pd-catalyzed AAA.

A key application involves the allylic alkylation of allyl tert-butyl carbonates with amidomalonates. For example, a modified Trost ligand, (R,R)-L22, has been effectively used in the Pd-catalyzed reaction between allyl tert-butyl carbonates and an amidomalonate derivative. This specific transformation served as a crucial step in the synthesis of (−)-ranirestat, an inhibitor of aldose reductase. The high level of enantiocontrol exerted by the palladium-ligand complex is essential for the formation of the desired stereocenter in the product. While dimethyl malonate is a classic nucleophile in AAA, the use of more complex malonate derivatives like amidomalonates demonstrates the broad applicability of this method in target-oriented synthesis.

Asymmetric Allylic Alkylation (AAA) Reactions

Applications with Stabilized Prochiral Nucleophiles

Sulfonimidamides

An extensive review of scientific literature did not yield specific methods for the direct synthesis of sulfonimidamides utilizing this compound as a key reactant. The primary routes to sulfonimidamides often involve the reaction of organometallic reagents with sulfinylamine reagents or the oxidation and amination of sulfinamides. rsc.orgacs.org While palladium-catalyzed reactions of allylic carbonates with sulfinamide anions have been reported to form allylic sulfinamides, these intermediates are typically converted to chiral allylic amines rather than sulfonimidamides. scispace.com

Diarylmethane Derivatives

The synthesis of diarylmethane derivatives can be achieved through palladium-catalyzed cross-coupling reactions. A notable methodology involves the coupling of diarylmethyl carbonates with heteroaromatic C-H bonds. While not using this compound directly, this method relies on a similar diarylmethyl carbonate structure, which serves as the electrophile.

In a representative system, a diarylmethyl carbonate is coupled with an oxazole (B20620) in the presence of a palladium catalyst. The reaction proceeds through the cleavage of the benzylic C–O bond, followed by C–H activation of the oxazole to form the desired triarylmethane-like structure. This approach provides an effective route to complex diaryl- and triarylmethane scaffolds from non-halogenated starting materials. acs.org

Table 1: Palladium-Catalyzed Synthesis of Triarylmethane Derivatives from Diarylmethyl Carbonates acs.org

| Entry | Diarylmethyl Carbonate | Oxazole | Catalyst System | Product | Yield (%) |

| 1 | Bis(phenyl)methyl methyl carbonate | 2,4-Dimethyl-1,3-oxazole | PdCl₂(MeCN)₂ / PPhCy₂ | 2-(Benzhydryl)-4,5-dimethyl-1,3-oxazole | 85 |

| 2 | Bis(4-methylphenyl)methyl methyl carbonate | 2,4-Dimethyl-1,3-oxazole | PdCl₂(MeCN)₂ / PPhCy₂ | 2-(Bis(4-methylphenyl)methyl)-4,5-dimethyl-1,3-oxazole | 78 |

| 3 | Bis(4-methoxyphenyl)methyl methyl carbonate | 2,4-Dimethyl-1,3-oxazole | PdCl₂(MeCN)₂ / PPhCy₂ | 2-(Bis(4-methoxyphenyl)methyl)-4,5-dimethyl-1,3-oxazole | 92 |

Indolinone Derivatives

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the synthesis of chiral indolinone derivatives. This methodology allows for the enantioselective construction of quaternary carbon centers at the C2 position of the indolinone core. In these reactions, an allyl carbonate, such as this compound, serves as the precursor to the electrophilic π-allyl palladium intermediate, which is then attacked by the nucleophilic indolinone enolate. The choice of a chiral ligand is crucial for achieving high enantioselectivity.

This method has been successfully applied to the synthesis of 2,2-disubstituted indolin-3-ones, providing an efficient and practical route to these valuable heterocyclic structures.

Oxindole (B195798) Derivatives

The synthesis of oxindole derivatives bearing a quaternary stereocenter at the C3 position is of significant interest due to the prevalence of this motif in bioactive natural products and pharmaceuticals. Molybdenum-catalyzed asymmetric allylic alkylation (AAA) has proven to be a highly effective method for this purpose. This reaction typically employs a chiral molybdenum catalyst to control the regio-, diastereo-, and enantioselectivity of the alkylation of 3-substituted oxindole enolates with monosubstituted allyl carbonates.

The reaction of 3-aryloxindoles with cinnamyl tert-butyl carbonate, for example, proceeds with high selectivity to afford products with a quaternary center at the C3 position and a vicinal tertiary center. This transformation provides access to highly functionalized and chiral oxindole scaffolds that are otherwise difficult to synthesize.

Table 2: Molybdenum-Catalyzed Asymmetric Allylic Alkylation of 3-Aryloxindoles

| Entry | 3-Aryloxindole | Allyl Carbonate | Catalyst System | Yield (%) | d.r. | ee (%) |

| 1 | N-Boc-3-phenyloxindole | Cinnamyl tert-butyl carbonate | Mo(C₇H₈)(CO)₃ / Chiral Ligand | 95 | >20:1 | 98 |

| 2 | N-Me-3-(4-chlorophenyl)oxindole | Cinnamyl tert-butyl carbonate | Mo(C₇H₈)(CO)₃ / Chiral Ligand | 88 | 15:1 | 95 |

| 3 | N-Boc-3-(2-naphthyl)oxindole | Cinnamyl tert-butyl carbonate | Mo(C₇H₈)(CO)₃ / Chiral Ligand | 92 | >20:1 | 97 |

Another powerful strategy combines Ruthenium(II)-catalyzed C-H functionalization with Palladium(0)-catalyzed asymmetric allylic alkylation in a one-pot reaction. This dual-metal catalysis allows for the synthesis of 3-allyl-3-aryl oxindole derivatives from aryl α-diazoamides and this compound. The reaction proceeds by initial generation of an oxindole enolate via Ru-catalyzed C-H activation, followed by interception with a chiral π-allyl palladium complex derived from the allyl carbonate. This methodology provides a diverse library of chiral oxindoles in good yields and with high enantioselectivity.

Allylation of C(sp³)-H Bonds

The direct allylation of unactivated C(sp³)–H bonds is a highly desirable transformation that offers a streamlined approach to the synthesis of complex molecules. Cobalt(III)-catalyzed C-H activation has emerged as an effective strategy for this purpose. In this methodology, a directing group on the substrate coordinates to the cobalt catalyst, enabling the selective activation of a proximal C-H bond. The resulting metallacyclic intermediate can then react with an allyl carbonate, such as this compound, to afford the allylated product.

This method has been successfully applied to the amide-directed C-H allylation of arenes, heteroarenes, and olefins. The use of tert-butyl substituted allyl carbonates has been shown to enhance the E/Z selectivity of the resulting olefin. researchgate.net This transformation is characterized by its broad substrate scope and excellent functional group tolerance. researchgate.netresearchgate.net

Table 3: Cobalt(III)-Catalyzed Amide-Directed C(sp³)-H Allylation researchgate.net

| Entry | Substrate | Allyl Carbonate | Catalyst System | Product | Yield (%) |

| 1 | N-pyrimidin-2-yl-indole | Allyl methyl carbonate | [CpCo(III)] | 2-(allyl)indol-1-yl(pyrimidin-2-yl)methanone | 98 |

| 2 | N-(pyridin-2-yl)benzamide | tert-Butyl hept-1-en-3-yl carbonate | [CpCo(III)] | 2-(hept-1-en-3-yl)-N-(pyridin-2-yl)benzamide | 85 |

| 3 | N-(pyrimidin-2-yl)acrylamide | Allyl methyl carbonate | [Cp*Co(III)] | (E)-4-methyl-N-(pyrimidin-2-yl)hepta-2,6-dienamide | 76 |

Higher-Order Cycloadditions

Dearomatizing Cycloadditions

Dearomatizing cycloadditions are powerful transformations that convert flat, aromatic systems into three-dimensional, complex molecular architectures. Palladium-catalyzed higher-order cycloadditions represent a modern approach to this class of reactions. A notable example is the [4+3] dearomatizing cycloaddition of N-iminoquinolinium ylides with a C3 component generated in situ from an allylic carbonate.

In this methodology, 2-(hydroxymethyl) this compound is treated with a palladium(0) catalyst to generate a π-allyl palladium intermediate. This intermediate then reacts with the N-iminoquinolinium ylide, which acts as a four-atom component, to furnish novel, saturated seven-membered rings. This reaction provides an efficient pathway to complex, bridged heterocyclic systems that are of interest in medicinal chemistry. semanticscholar.orgthieme-connect.com

Another significant advancement is the palladium-catalyzed dearomative methoxyallylation of 3-nitroindoles with allyl carbonates. This process involves the nucleophilic attack of a methoxide (B1231860) anion (generated from the carbonate) onto the C2 position of the indole, followed by an intramolecular allylic alkylation at the C3 position. This reaction proceeds with good yields and high diastereoselectivity, affording multifunctionalized indoline (B122111) products. The practicality of this method is enhanced by its scalability and the use of low catalyst loadings.

Table 4: Palladium-Catalyzed Dearomative Methoxyallylation of 3-Nitroindoles

| Entry | 3-Nitroindole | Allyl Carbonate | Catalyst System | Product | Yield (%) | dr |

| 1 | 3-Nitroindole | Allyl methyl carbonate | [Pd(allyl)Cl]₂ / dppe | 2-Methoxy-3-allyl-3-nitroindoline | 86 | >20:1 |

| 2 | 5-Bromo-3-nitroindole | Allyl methyl carbonate | [Pd(allyl)Cl]₂ / dppe | 5-Bromo-2-methoxy-3-allyl-3-nitroindoline | 75 | 10:1 |

| 3 | 3-Nitroindole | Crotyl methyl carbonate | [Pd(allyl)Cl]₂ / dppe | 3-(But-2-en-1-yl)-2-methoxy-3-nitroindoline | 81 | >20:1 |

Stereoselective Cycloadditions for Medium-Sized Rings

While this compound is a prominent reagent in the construction of macrocyclic and medium-sized rings via intramolecular allylic alkylation, a comprehensive review of the current scientific literature did not yield specific examples of its application in stereoselective cycloaddition reactions for the formation of medium-sized rings.

Cross-Coupling Reactions

A significant advancement in carbon-carbon bond formation is the stereocontrolled cross-coupling of enantioenriched boronic esters with racemic allylic carbonates, including this compound, facilitated by iridium catalysis. acs.org This methodology allows for the creation of C(sp3)-C(sp3) bonds with either single or vicinal stereogenic centers. acs.org The reaction demonstrates a broad substrate scope, accommodating primary, secondary, and even tertiary boronic esters. acs.org A key feature of this transformation is the ability to produce any of the four possible stereoisomers of a coupled product with adjacent chiral centers by selecting the appropriate enantiomer of the boronic ester or the catalyst's ligand. acs.org

The reaction proceeds with high levels of regio-, diastereo-, and enantioselectivity. acs.org For instance, the reaction can be performed on a gram scale without any loss of yield or selectivity. acs.org Furthermore, the unreacted allylic carbonate can be recovered with very high enantiomeric excess, indicating an efficient kinetic resolution process. acs.org The versatility of this method is highlighted by its compatibility with a range of aryl-allyl carbonates, including those with ortho- and meta-substituents, as well as heteroaromatic systems like thiophene (B33073) and indole. acs.org

Interestingly, the choice of activator for the boronic ester is crucial and substrate-dependent. While phenyllithium (B1222949) is effective for some substrates, electron-withdrawing groups on benzylic substrates can lead to decomposition. In such cases, using a more electron-deficient aryl lithium species, such as 3,5-bis(trifluoromethyl)phenyl lithium, can stabilize the boronate complex and restore high yields and selectivities. For less reactive non-benzylic boronic esters, tert-butyllithium (B1211817) has been found to be an effective activator. acs.org

The proposed catalytic cycle involves the generation of an active iridium(I) catalytic species that undergoes oxidative addition with high enantioselectivity to one enantiomer of the allylic electrophile, forming a π-allyl-iridium intermediate. acs.org This electrophilic intermediate then reacts with the enantioenriched boronate complex in an outer-sphere mechanism to form the desired C(sp3)-C(sp3) bond with high regio- and stereoselectivity, regenerating the iridium(I) catalyst. acs.org

Table 1: Selected Examples of Iridium-Catalyzed C(sp3)-C(sp3) Cross-Coupling of Boronic Esters with Allylic Carbonates

| Entry | Boronic Ester | Allylic Carbonate | Ligand | Product | Yield (%) | d.r. | ee (%) |

| 1 | Secondary benzylic | Phenyl substituted | (S)-L1 | Vicinal stereocenters | 82 | 95:5 | >99 |

| 2 | Secondary benzylic | Thiophene substituted | (S)-L1 | Heteroaromatic product | 75 | 92.5:7.5 | >99 |

| 3 | Secondary benzylic | Thiophene substituted | (R)-L1 | Diastereomeric product | 53 | 7.5:92.5 | >99 |

| 4 | Primary benzylic | Phenyl substituted | (S)-L1 | Single stereocenter | 91 | - | 98 |

| 5 | Primary alkyl (with bromide) | Phenyl substituted | (S)-L1 | Functionalized product | 70 | - | 99 |

| 6 | Tertiary alkyl | Phenyl substituted | (S)-L1 | Tertiary center product | 65 | - | 99 |

Cooperative and Dual Metal Catalysis

A novel dual-metal-catalyzed reaction combines ruthenium-catalyzed C-H functionalization with palladium-catalyzed asymmetric allylic alkylation in a single pot, utilizing aryl α-diazoamides and this compound. researchgate.netnih.gov This cascade process allows for the synthesis of a variety of 3-allyl-3-aryl oxindoles in high yields and with good enantioselectivity. researchgate.net The success of this sequential reaction hinges on the careful selection of ligands to prevent undesired interactions between the metals or ligand exchange. researchgate.net

The reaction proceeds in a stepwise manner within the same reaction vessel. First, the ruthenium catalyst mediates the C-H functionalization of the aryl α-diazoamide, leading to the formation of an oxindole intermediate. Subsequently, the palladium catalyst, in the presence of a suitable chiral ligand, facilitates the asymmetric allylic alkylation of the oxindole intermediate with this compound to furnish the final product. researchgate.net

Table 2: Ruthenium/Palladium Dual-Catalyzed Synthesis of 3-Allyl-3-aryl Oxindoles

| Entry | Aryl α-diazoamide Substituent | Yield (%) | ee (%) |

| 1 | H | 95 | 82 |

| 2 | 4-Me | 99 | 83 |

| 3 | 4-OMe | 98 | 85 |

| 4 | 4-F | 85 | 80 |

| 5 | 4-Cl | 90 | 81 |

| 6 | 3-Me | 92 | 84 |

A cooperative Rh(II)/Pd(0) dual catalytic system has been developed for a cyclization/allylic alkylation cascade of stable α-diazo-δ-keto-esters with this compound. rhhz.net This one-pot synthesis efficiently produces highly substituted 3(2H)-furanones that contain a C2-quaternary center under mild reaction conditions. rhhz.net This dual catalysis approach demonstrates high chemo-, regio-, and stereoselectivity, as well as excellent tolerance for a variety of functional groups. rhhz.net

The proposed mechanism for this dual catalysis is a relay pathway. The rhodium(II) catalyst first reacts with the α-diazo-δ-keto-ester to generate a reactive carbonyl ylide intermediate. This intermediate then undergoes cyclization. In the subsequent step, the palladium(0) catalyst facilitates the selective allylic alkylation of the cyclized intermediate with this compound. rhhz.net This cooperative system has been shown to be more efficient than a stepwise approach. rhhz.net

Table 3: Rhodium/Palladium Dual-Catalyzed Synthesis of 3(2H)-Furanones

| Entry | α-diazo-δ-keto-ester Substituent (R1) | α-diazo-δ-keto-ester Substituent (R2) | Allyl Carbonate | Yield (%) |

| 1 | Ph | Me | This compound | 97 |

| 2 | 4-MeC6H4 | Me | This compound | 95 |

| 3 | 4-FC6H4 | Me | This compound | 93 |

| 4 | 2-Thienyl | Me | This compound | 89 |

| 5 | Ph | Et | This compound | 96 |

Rhodium/Palladium Dual Catalysis

Cyclization/Allylic Alkylation Cascade Reactions

A significant application of this compound is in palladium-catalyzed intramolecular allylic alkylation, a powerful strategy for the synthesis of macrocycles. nih.gov This cascade process involves a linear substrate containing a nucleophilic moiety and a terminal this compound group. nih.gov Upon exposure to a palladium(0) catalyst, the allyl carbonate moiety is activated to form a π-allylpalladium complex, with the concurrent loss of tert-butoxide and carbon dioxide. The tethered nucleophile then attacks the π-allyl complex, leading to the formation of medium to large ring systems, often with a high degree of stereochemical control. nih.gov This methodology has proven effective in constructing 8-, 9-, 10-, and 12-membered rings.

| Ring Size | Nucleophile Type | Typical Yield Range |

|---|---|---|

| 8-membered | Carbon Nucleophile | Moderate to Good |

| 9-membered | Carbon Nucleophile | Moderate to Good |

| 10-membered | Carbon Nucleophile | Good to High |

| 12-membered | Carbon Nucleophile | Good to High |

Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals, notably iridium and molybdenum, have been successfully employed to catalyze asymmetric reactions involving this compound and its derivatives, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.

Iridium-Catalyzed Asymmetric Allylic Substitutions

Iridium-catalyzed asymmetric allylic substitution reactions have become a cornerstone for the synthesis of chiral molecules. peptide.com These reactions frequently utilize linear allylic carbonates as electrophiles. peptide.com A key feature of iridium catalysis is its general propensity to favor the formation of branched products with high regioselectivity and enantioselectivity. peptide.com

In a notable example, the iridium-catalyzed enantioselective allylation of silyl (B83357) ketene (B1206846) acetals, which are silicon enolates of esters, has been demonstrated with cinnamyl tert-butyl carbonate. This reaction leads to the formation of products with a quaternary carbon at the nucleophilic position and a tertiary carbon at the electrophilic position. nih.gov The reaction proceeds under relatively neutral conditions, activated by a catalytic amount of a carboxylate additive. nih.govnih.gov

| Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| [Ir]-2 / nBu4NOAc | THF | 94 | 98 |

Molybdenum-Catalyzed Asymmetric Allylic Alkylations

Molybdenum-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool for the construction of stereogenic centers. google.comub.edu These reactions have been successfully applied to the alkylation of 3-alkyloxindoles using this compound, affording products with excellent yields and high enantioselectivities. escholarship.orgtotal-synthesis.com The optimized conditions for these transformations typically involve the use of a molybdenum complex, such as Mo(C₇H₈)(CO)₃, in the presence of a chiral ligand and a suitable base in tetrahydrofuran (B95107) (THF) at room temperature. escholarship.org

Furthermore, the molybdenum-catalyzed AAA of 3-aryloxindoles with monosubstituted allyl carbonates, including cinnamyl tert-butyl carbonate, has been developed to create vicinal quaternary-tertiary stereogenic centers with high regio-, diastereo-, and enantioselectivity. google.comub.edu The choice of the N-protecting group on the oxindole nucleophile has been shown to be crucial for achieving high levels of selectivity. ub.edu

| Substrate | Allyl Source | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-Methyl-3-methyloxindole | This compound | Mo(C₇H₈)(CO)₃ / Ligand L1 / LiOtBu | 95 | 82 |

| N-Boc-3-phenyloxindole | Cinnamyl tert-butyl carbonate | Mo(C₇H₈)(CO)₃ / Ligand L1 / Base | - | Modest |

| N-Methyl-3-phenyloxindole | Cinnamyl tert-butyl carbonate | Mo(C₇H₈)(CO)₃ / Ligand L1 / Base | - | High |

Role in Protecting Group Chemistry

The allyl group is a valuable protecting group in organic synthesis due to its stability under a range of conditions and its selective removal under mild, neutral conditions. This compound serves as an efficient reagent for the introduction of this protective moiety.

Catalytic Introduction of Allyl Protecting Groups

This compound, in conjunction with a palladium catalyst, provides a mild and efficient method for the allylation of alcohols and amines, effectively installing an allyl protecting group. This approach is particularly advantageous for substrates containing base-sensitive functional groups, where traditional methods like the Williamson ether synthesis may lead to undesired side reactions. nih.gov A notable application is the selective allylation of sterically hindered secondary alcohols, which can be achieved in high yields using tetrakis(triphenylphosphine)palladium(0) as the catalyst. nih.gov

| Substrate | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| Chiral secondary alcohol with base-sensitive groups | This compound | Pd(PPh₃)₄ | >90 |

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules such as peptides and oligosaccharides, the use of orthogonal protecting groups is crucial. bham.ac.uk An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others. thieme-connect.de The allyl group is a key component of such strategies, as it is stable to the acidic and basic conditions used to remove other common protecting groups like the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, respectively. peptide.comgoogle.combiosynth.com

The deprotection of an allyl group is typically achieved under neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of an allyl scavenger. This unique deprotection mechanism makes the allyl group fully orthogonal to the acid-labile Boc group and the base-labile Fmoc group, a strategy widely employed in solid-phase peptide synthesis. google.combiosynth.com

| Protecting Group | Typical Introduction Reagent | Deprotection Conditions | Stability |

|---|---|---|---|

| Allyl (as Alloc) | Allyl chloroformate | Pd(0) catalyst, neutral pH | Stable to acid and base |

| Boc | Di-tert-butyl dicarbonate (B1257347) | Acid (e.g., TFA) | Stable to base and hydrogenolysis |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) | Stable to acid and hydrogenolysis |

Mechanistic Investigations and Reaction Pathways

Generation of Reactive Intermediates

The initial activation of allyl tert-butyl carbonate by a transition metal catalyst sets the stage for a cascade of events that produce highly reactive species capable of forming new chemical bonds.

Formation of π-Allyl Metal Complexes

A cornerstone of this compound's reactivity is its interaction with low-valent transition metals, most notably palladium(0), to form electrophilic π-allyl metal complexes. The process begins with the coordination of the metal to the double bond of the allyl group. This is followed by an oxidative addition step where the metal inserts into the carbon-oxygen bond of the carbonate. This sequence results in the formation of a π-allyl metal intermediate, often referred to as a Trost intermediate in the context of palladium catalysis. wikipedia.org A critical driving force for this transformation is the subsequent irreversible decarboxylation, which releases carbon dioxide and a tert-butoxide anion. This decarboxylation step is a key feature that distinguishes the reactivity of tert-butyl carbonates from other allylic substrates like acetates, often leading to more efficient reactions under milder conditions. The resulting π-allyl metal complex is electrophilic and primed for subsequent nucleophilic attack.

The structure of the η³-allyl ligand within these complexes involves the bonding of all three carbon atoms of the allyl fragment to the metal center. wikipedia.orglibretexts.org This delocalized bonding configuration is crucial to the intermediate's stability and reactivity.

In Situ Generation of tert-Butoxide Anion as a Base

A significant advantage of using this compound is the concomitant in situ generation of a base. The decarboxylation event that follows the formation of the π-allyl metal complex releases a tert-butoxide anion (t-BuO⁻). This newly formed alkoxide is a moderately strong, non-nucleophilic base that can participate in the reaction mechanism, often by deprotonating a pro-nucleophile present in the reaction mixture. This self-contained generation of a base obviates the need to add an external base, simplifying reaction conditions and preventing potential side reactions that could be caused by harsher basic conditions. The tert-butoxide anion's role is integral to many catalytic cycles, facilitating the key bond-forming step.

Metal Carbenoid Pathways

While π-allyl complex formation is the most common pathway, this compound can also participate in reactions involving metal carbenoid intermediates. In synergistic dual-catalytic systems, such as those employing both rhodium(II) and palladium(0), this compound can react in processes involving α-diazo esters. researchgate.net In one proposed mechanism, a rhodium catalyst first reacts with the diazo compound to form a rhodium-carbene. Concurrently, the palladium(0) catalyst activates the this compound to form the π-allyl palladium complex. These two reactive species can then combine. For instance, trapping of protic oxonium ylides (formed from the carbene) with the catalytic π-allyl palladium intermediate has been proposed. researchgate.net In other systems, such as iridium-catalyzed cross-coupling reactions with α-diazo esters, a well-defined iridium-allyl complex is the active catalyst that reacts with the diazo compound, overriding typical thermodynamic preferences to achieve high stereoselectivity. researchgate.net

Nucleophilic Attack and Stereocontrol

Once the reactive intermediates are formed, the subsequent nucleophilic attack dictates the structure of the final product. The stereochemical outcome of this step is of paramount importance in asymmetric synthesis.

Enantiofacial Selectivity in Asymmetric Reactions

In asymmetric allylic alkylation (AAA) reactions, the enantiofacial selectivity of the nucleophilic attack on the π-allyl metal complex is controlled by the chiral ligand coordinated to the metal center. nih.gov The chiral ligand creates a chiral environment around the metal, causing the two faces of the planar π-allyl intermediate to be diastereotopic. Consequently, the incoming nucleophile will preferentially attack one face over the other, leading to the formation of one enantiomer in excess. The choice of ligand is critical for achieving high enantioselectivity. For example, in the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates, specific chiral phosphine-based ligands have been shown to provide high levels of enantiomeric excess (ee) for the synthesis of ketones with α-stereogenic centers. nih.gov

Mechanistic studies suggest that these reactions often proceed via an "outer sphere" Sₙ2-type attack, where the nucleophile attacks the allyl moiety opposite to the metal face. nih.gov The simultaneous generation of the nucleophile (enolate) and the electrophile (π-allylpalladium complex) within a tight-ion pair is a key feature that enhances selectivity by minimizing side reactions. nih.gov

Table 1: Examples of Enantioselective Allylic Alkylation This table is for illustrative purposes and combines data from various sources to show typical outcomes.

| Nucleophile Source | Allyl Carbonate Substrate | Catalyst/Ligand System | Yield (%) | ee (%) |

|---|---|---|---|---|

| Azlactone | 4-Arylvinyl-1,3-dioxolan-2-one | Pd/(Sᵃˣ,S,S)-L11 | High | up to 99 |

| 5- and 6-membered ring carbonates | 4-methoxy-N-(sulfamoyloxy)benzenesulfonamide | Pd/(R,R)-L22 | High | up to 96 |

Diastereomeric Intermediate Reactivity

When substituted allyl carbonates are used, the resulting π-allyl metal complexes can exist as a mixture of syn and anti diastereomeric isomers. washington.edu The substituents on the allyl fragment can be oriented either toward (anti) or away from (syn) the central CH group of the allyl backbone. The interconversion between these isomers, often proceeding through a transient η¹-allyl species, is a crucial aspect of achieving high stereoselectivity in many reactions. lkouniv.ac.in For a stereoconvergent reaction to occur, this syn-anti isomerization must be rapid relative to the rate of nucleophilic attack. washington.edu This allows the catalyst to control the reaction's stereochemical outcome, regardless of the stereochemistry of the starting material. The relative reactivity of these diastereomeric intermediates with the nucleophile, governed by steric and electronic factors imposed by the chiral ligand, ultimately determines the diastereoselectivity and enantioselectivity of the final product. washington.edu

Rearrangement Processes

Rearrangement processes are a significant aspect of the chemistry of this compound, particularly in the context of transition metal catalysis. These rearrangements can lead to the formation of complex molecular architectures and are often key steps in synthetic sequences. Two notable rearrangement processes are the Cope rearrangement and cascade rearrangement sequences.

Cope Rearrangement Mechanisms

The Cope rearrangement is a thermally or photochemically induced orgsyn.orgorgsyn.org-sigmatropic rearrangement of a 1,5-diene. While direct Cope rearrangement of this compound itself is not a primary reaction pathway, the principles of this rearrangement are relevant to the reactivity of its derivatives and intermediates formed in catalytic reactions. For instance, allylic compounds can undergo rearrangements that are mechanistically related to the Cope rearrangement, especially when part of a larger, more complex molecule.

In the context of reactions involving this compound, intermediates with 1,5-diene-like structures can be formed, which may then undergo Cope-type rearrangements. The facility of such a rearrangement is influenced by the substitution pattern on the diene framework and the conformational biases of the molecule. The transition state for the Cope rearrangement is typically depicted as a chair-like six-membered ring, and the stereochemical outcome of the reaction is highly predictable based on the geometry of this transition state.

Cascade Rearrangement Sequences

Cascade rearrangement sequences involve a series of intramolecular reactions that occur sequentially, often triggered by a single event, such as the initial reaction of this compound with a catalyst. These sequences can rapidly build molecular complexity from relatively simple starting materials.

A common strategy involving this compound is its use in palladium-catalyzed intramolecular allylic alkylations to form cyclic structures. In this process, a substrate containing both a nucleophilic moiety and the this compound group is treated with a palladium(0) catalyst. The catalyst reacts with the allyl carbonate to form a π-allylpalladium complex, with the loss of tert-butoxide and carbon dioxide. The tethered nucleophile then attacks the π-allyl complex, leading to ring closure.

This initial cyclization can be the first step in a cascade sequence. The newly formed ring may contain functionalities that can participate in subsequent rearrangements. For example, if the initial cyclization creates a strained ring system or a molecule with a specific conformational arrangement, further rearrangements, potentially including Cope or other sigmatropic shifts, can occur. These cascade processes are powerful tools in organic synthesis for the construction of polycyclic and complex natural product skeletons. The stereochemical control in these cascades is often dictated by the initial asymmetric allylic alkylation step, where the use of chiral ligands can set the stereochemistry for the entire sequence.

Catalyst-Substrate Interactions and Ligand Effects

The interaction between the catalyst and this compound, along with the influence of ligands, is paramount in controlling the outcome of catalytic reactions, particularly in terms of stereoselectivity.

Influence of Chiral Ligands on Enantioselectivity

The use of chiral ligands in transition metal catalysis is a cornerstone of asymmetric synthesis. In reactions involving this compound, chiral ligands play a crucial role in inducing enantioselectivity by creating a chiral environment around the metal center. This chiral environment differentiates between the two enantiotopic faces of the π-allyl intermediate or the two prochiral nucleophiles, leading to the preferential formation of one enantiomer of the product.

For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a wide variety of chiral ligands have been developed and successfully employed. nih.gov When a chiral ligand is used with a palladium catalyst, the intramolecular cyclization of a substrate containing an this compound can proceed asymmetrically, establishing stereocenters during the ring-forming step. The choice of ligand can have a profound impact on both the yield and the enantiomeric excess (ee) of the product. For example, in the allylic alkylation of acyclic substrates like (E)-tert-butyl (1,3-diphenylallyl) carbonate, ligands such as (R)-CTH-JAFAPHOS have been shown to provide excellent enantioselectivities. nih.gov

Table 1: Influence of Chiral Ligands on Enantioselectivity in Palladium-Catalyzed Allylic Alkylation

| Allylic Carbonate Substrate | Nucleophile | Chiral Ligand | Yield (%) | ee (%) |

| (E)-tert-Butyl (1,3-diphenylallyl) carbonate | Toluene (B28343) derivative | (R)-CTH-JAFAPHOS | 72 | >99 |

| (E)-tert-Butyl (1,3-diphenylallyl) carbonate | Substituted toluene | (R)-CTH-JAFAPHOS | 65 | 94 |

| Tertiary allylic carbonate | Sodium sulfinate | Chiral diaminophosphine oxide | 92 | N/A |

Interactive Data Table

Coordination Modes and Asymmetry

The way in which the substrate and ligands coordinate to the metal center is fundamental to understanding the origin of asymmetry in catalytic reactions. The formation of the η³-allyl metal complex from this compound is a key step where the geometry of the complex is established. The substituents on the allyl fragment can adopt either a syn or anti orientation relative to the hydrogen on the central carbon of the allyl group. The interchange between these isomers can influence the regioselectivity and stereoselectivity of the subsequent nucleophilic attack.

The chiral ligand coordinates to the metal and influences the preferred conformation and reactivity of the π-allyl complex. The ligand's structure dictates the spatial arrangement of the other ligands and the substrate around the metal, creating a chiral pocket. This asymmetry is then transferred during the nucleophilic attack.

In the case of an outer-sphere attack, the chiral ligand environment directs the nucleophile to one of the two termini of the π-allyl group, and to one of the two faces of the allyl plane. For an inner-sphere mechanism, the chiral ligand influences the coordination of the nucleophile to the metal and the subsequent reductive elimination step. The bite angle of bidentate phosphine (B1218219) ligands, for example, is a well-studied parameter that affects the geometry of the catalyst and, consequently, the enantioselectivity of the reaction. The precise coordination mode and the resulting asymmetry are often elucidated through a combination of experimental studies and computational modeling, such as DFT calculations. rsc.org These studies can reveal the subtle non-covalent interactions between the ligand, substrate, and catalyst that are responsible for the high levels of stereocontrol observed in many of these reactions.

Applications in the Synthesis of Complex Molecular Architectures

Construction of Stereogenic Centers

A primary application of allyl tert-butyl carbonate lies in its ability to facilitate the creation of stereogenic centers, which are crucial for the biological activity and physical properties of many organic molecules.

The construction of chiral quaternary carbon centers—a carbon atom bonded to four different non-hydrogen substituents—is a significant challenge in organic synthesis. This compound is frequently employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions to address this challenge. wiley.comthieme-connect.comresearchgate.net In these reactions, a palladium catalyst, in conjunction with a chiral ligand, activates the this compound to form a π-allylpalladium complex. This complex then reacts with a nucleophile to create a new carbon-carbon bond, establishing a quaternary stereocenter with high enantioselectivity. wiley.comresearchgate.net

For instance, the palladium-catalyzed allylic alkylation of ketone enolates using this compound has been shown to generate quaternary centers in excellent yield and enantioselectivity. researchgate.net Similarly, this methodology has been successfully applied to the synthesis of α-allyl carboxylic acids containing an α-quaternary stereocenter through a dual catalytic system involving palladium and boron complexes. researchgate.net The reaction of 2-monosubstituted indolin-3-ones with this compound, catalyzed by a palladium complex, also leads to the formation of a chiral quaternary carbon center. thieme-connect.com

A notable example is the deracemization of quaternary stereocenters by palladium-catalyzed enantioconvergent decarboxylative allylation, which further underscores the utility of this reagent in complex stereochemical transformations. caltech.edu

Table 1: Examples of Palladium-Catalyzed Asymmetric Allylic Alkylation for Quaternary Center Formation

| Nucleophile | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| Ketone Enolates | Pd(0) / Chiral Ligand | α-Allyl Ketones | High | researchgate.net |

| Amidomalonate | Pd(0) / Chiral Ligand | α-Allyl Amino Acid Precursors | Up to 99% | acs.orgnih.gov |

| 2-Substituted Indolin-3-ones | [Pd(C3H5)Cl]2 / SIOCPhox Ligand | 2,2-Disubstituted Indolin-3-ones | Moderate | thieme-connect.com |

| Imidomalonate | Pd-catalyst | (–)-Ranirestat intermediate | High | stanford.edu |

The simultaneous control of multiple stereocenters is a key objective in the synthesis of complex molecules. This compound has proven instrumental in reactions that establish vicinal chiral centers—two stereocenters on adjacent carbon atoms. Iridium-catalyzed asymmetric allylic alkylation has emerged as a powerful method in this regard. acs.org For instance, the reaction of prochiral enolates with allylic carbonates, including this compound, under iridium catalysis can generate products with vicinal tertiary and all-carbon quaternary stereocenters with high diastereo- and enantioselectivity. acs.org

Recent advancements have demonstrated the use of ruthenium catalysis for the enantiospecific substitution of tert-butyl allyl carbonates with lithium ester enolates to access products featuring vicinal quaternary centers. acs.org This method is particularly noteworthy as it is not limited to benzylic electrophiles, thus expanding the scope of accessible highly congested molecules. acs.org The combination of a [Cp*Ru(MeCN)3]PF6 catalyst with a phenoxythiazoline ligand has been shown to be effective for the coupling of lithium ester enolates and tertiary allylic carbonates, yielding products with vicinal quaternary centers in high yields and excellent enantiomeric excess. acs.org

Table 2: Catalytic Systems for the Control of Vicinal Chiral Centers Using this compound

| Catalyst System | Nucleophile | Product Feature | Stereoselectivity | Reference |

| Iridium / Chiral Ligand | Cyclic Enolates | Vicinal tertiary and quaternary centers | High dr and ee | acs.org |

| Ruthenium / Phenoxythiazoline Ligand | Lithium Ester Enolates | Vicinal quaternary centers | up to 99% ee, up to 40:1 b/l ratio | acs.org |

| Iridium / Phosphoramidite (B1245037) Ligand | Prochiral Enolates | Vicinal tertiary and trisubstituted centers | High dr and ee | organic-chemistry.org |

Synthesis of Advanced Organic Intermediates

This compound serves as a key starting material for the synthesis of a variety of advanced organic intermediates, which are subsequently elaborated into more complex target molecules.

The enantioselective synthesis of scaffolds for bioactive molecules is a critical application of this compound. For example, it has been used in the synthesis of intermediates for PNU95666, a dopamine (B1211576) receptor agonist. ncl.res.in In this synthesis, a palladium-catalyzed allylic alkylation of an allylic carbonate with a chiral diaminophosphine oxide ligand afforded a key intermediate in 92% yield. ncl.res.in This intermediate was then converted through several steps into a lactam with a high degree of diastereoselectivity. ncl.res.in

Furthermore, this compound has been employed in the synthesis of diazaheterocycles, which are valuable building blocks for medicinal compounds. caltech.edu Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been a key strategy in constructing chiral gem-disubstituted five-, six-, and seven-membered diazaheterocycles. caltech.edu The synthesis of the drug (–)-ranirestat, an aldose reductase inhibitor, also features a palladium-catalyzed asymmetric allylic alkylation of an imidomalonate with an allylic carbonate to construct the required tetrasubstituted stereocenter with high yield and enantioselectivity. stanford.edu

Fluorinated organic molecules often exhibit unique biological properties, and the introduction of fluorine atoms can significantly modulate the reactivity and conformation of a molecule. This compound has been utilized in the synthesis of fluorinated building blocks. Palladium-catalyzed asymmetric allylic alkylation has been successfully applied to fluorinated silyl (B83357) enol ethers, reacting with carbonates to produce chiral allylated tertiary α-fluoroketone compounds with enantiomeric excesses up to 95%. rsc.org

While direct C-H allylation of fluoroarenes with this compound has shown lower yields compared to other leaving groups, the use of tert-butyl cinnamyl carbonate has proven to be a viable substrate for the allylation of (poly)fluoroarenes when using a combination of palladium and copper catalysts. acs.org This highlights the nuanced reactivity and the importance of substrate and catalyst choice in the synthesis of fluorinated compounds. The development of methods for the synthesis of trifluoromethylated aziridines and azetidines also underscores the importance of fluorinated building blocks in medicinal chemistry. chim.it

The synthesis of medium-sized rings (8-11 membered) and fused bicyclic systems presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors. Intramolecular palladium-catalyzed allylic alkylation using substrates derived from this compound has provided a powerful solution to this problem. nih.gov This strategy has been successfully employed to construct 8-, 9-, 10-, and 12-membered rings. nih.gov

More recently, palladium-catalyzed divergent higher-order cycloadditions of tropones with γ-methylidene-δ-valerolactones, where this compound is used to generate the initial π-allyl-Pd dipole, have enabled access to challenging [5.5.0] and [4.4.1] bicyclic systems with high efficiency and stereoselectivity. researchgate.netresearchgate.net This approach demonstrates the versatility of this compound in generating reactive intermediates for complex cycloaddition reactions. researchgate.netresearchgate.net Additionally, tandem palladium-catalyzed allylic alkylation/conjugated addition reactions have been used to obtain novel bicyclic azalide macrolides, where 3-(4-quinolyl)-allyl tert-butyl carbonate was a key reactant. mdpi.com

Strategies for Macrocyclization

This compound is a valuable reagent in the construction of macrocyclic structures, particularly through transition-metal-catalyzed reactions. Its utility stems from its ability to function as an efficient precursor for π-allylpalladium intermediates, which are central to powerful carbon-carbon and carbon-heteroatom bond-forming strategies. In the context of macrocyclization, this reactivity is harnessed to facilitate intramolecular cyclizations, yielding medium to large ring systems, often with a high degree of stereochemical control.

A prominent strategy involves the palladium-catalyzed intramolecular allylic alkylation. In this process, a linear substrate containing both a nucleophilic moiety and a terminal this compound group is exposed to a palladium(0) catalyst. The catalyst reacts with the allyl carbonate to form a π-allylpalladium complex, with the concomitant loss of tert-butoxide and carbon dioxide. The tethered nucleophile then attacks the π-allyl complex, closing the ring. When chiral ligands are employed with the palladium catalyst, this cyclization can proceed asymmetrically, establishing stereocenters during the ring-forming step.

Detailed research has demonstrated the application of this methodology in the synthesis of challenging molecular targets, such as axially chiral macrolactones. In one biomimetic approach, this compound serves as the key reagent to initiate the formation of a π-allyl-Pd dipole. researchgate.net This reactive intermediate then engages with a biaryl lactone precursor to forge large, 20-membered macrolactones. researchgate.net This method is notable for its ability to generate both medium and large ring systems with high yields and exceptional enantioselectivity. researchgate.net

| Feature | Details |

| Reaction Type | Palladium-Catalyzed Asymmetric Macrocyclization |

| Key Reagent | This compound |

| Catalyst System | Pd(0) catalyst with chiral ligands |

| Intermediate | π-allylpalladium dipole |

| Substrate Example | Racemizable biaryl lactone |

| Product Class | Axially chiral macrolactones (e.g., 20-membered rings) |

| Reported Yield | Up to 93% |

| Reported Enantioselectivity | Up to 99% enantiomeric excess (ee) |

| Reference | researchgate.net |

| Feature | Details |

| Application | Preparation of Ring-Closing Metathesis (RCM) Precursors |

| Reaction | O-allylation |

| Key Reagent | This compound |

| Catalyst Example | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Function | Installs a terminal alkene on a linear precursor |

| Subsequent Step | Macrocyclization via RCM using a Grubbs' catalyst |

| Product Class | Unsaturated macrocycles |

| Reference | nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations have been extensively applied to model reactions where allyl tert-butyl carbonate serves as a key substrate, particularly in transition metal-catalyzed allylic substitution reactions.

DFT studies have been crucial in mapping out the catalytic cycles of various transformations. In palladium-catalyzed allyl-allyl cross-couplings, for instance, a common mechanistic cycle is initiated by the oxidative addition of this compound to a Pd(0) complex. This step forms a cationic (η³-allyl)Pd(II) intermediate, releasing a tert-butoxide anion which subsequently breaks down into CO₂ and tert-butoxide. nih.gov The tert-butoxide can then activate an allylboron reagent for transmetallation to the palladium center, leading to a bis(allyl)palladium complex. The cycle is completed by reductive elimination from this complex to form the product and regenerate the Pd(0) catalyst. nih.gov

Mechanistic investigations have distinguished between different potential pathways. For example, in the Pd-catalyzed coupling of cinnamyl t-butyl carbonate and an allylboron reagent, DFT calculations showed that an inner-sphere reductive elimination pathway is significantly favored over outer-sphere attack pathways. nih.gov The activation free energies for outer-sphere attacks were found to be 9.8-14.2 kcal/mol higher than for the inner-sphere transmetalation mechanism. nih.gov

In more complex systems, such as the synergistic Cu/Pd-catalyzed borylative coupling of allenes with this compound, DFT calculations support a mechanism involving a closed inner-sphere SE2′ transmetalation between an allyl copper intermediate and an allyl palladium complex. nih.govacs.org Similarly, for rhodium-catalyzed C-H allylation reactions, a mechanism involving olefin insertion and subsequent β-oxygen elimination has been proposed based on computational studies. rsc.org In the formation of chiral macrolactones, a proposed pathway involves the reaction of this compound with a Pd(0) catalyst to generate a π-allyl-Pd dipole intermediate which then reacts further. researchgate.net

The analysis of transition states and their corresponding energy barriers is a central aspect of computational studies, providing quantitative understanding of reaction kinetics and selectivity. For the Pd-catalyzed allyl-allyl coupling, the potential energy surface was computed to distinguish between pathways leading to different stereoisomers. nih.gov The transition state for the rate- and stereodefining 3,3'-reductive elimination step was located and its structure analyzed. nih.gov

In a rhodium-catalyzed C-H allylation, the energy barrier for the olefin insertion step was calculated to be 15.7 kcal/mol. rsc.org Analysis of the transition state geometry (TS1) revealed significant steric hindrance, explaining why certain substituted substrates, like 2-methylallyl carbonate, were unreactive under the reaction conditions. rsc.org

DFT calculations have also been used to compare the energy profiles of competing reaction pathways. In the study of branched versus linear selectivity in allyl-allyl couplings, the activation free energies for reductive elimination from different conformations of the bis(η¹-allyl) palladium complex were calculated. nih.gov These calculations revealed that for monodentate ligands like PPh₃, a pathway leading to the linear product via 3,3'-reductive elimination between two unsubstituted carbons has a very low barrier of 4.3 kcal/mol, explaining the high linear selectivity observed experimentally. nih.gov In contrast, the barrier for the formation of the branched product was significantly higher.

Table 1: Calculated Activation Free Energies (ΔG‡) for Competing Reductive Elimination Pathways

| Ligand | Pathway | Product Type | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| PPh₃ | 3,3'-Reductive Elimination (TSF) | Linear | 4.3 | nih.gov |

| PPh₃ | 3,3'-Reductive Elimination (TSD) | Branched | >4.3 | nih.gov |

| xantphos | 3,3'-Reductive Elimination (TSH) | Branched | 12.6 | nih.gov |

| xantphos | 1,1'-Reductive Elimination (TSI) | Linear | ~27.6 | nih.gov |

DFT is a powerful tool for predicting and rationalizing the stereochemical outcome of asymmetric reactions. In the enantioselective Pd-catalyzed allyl-allyl coupling, calculations were used to determine the preferred pathway leading to the experimentally observed major (S)-stereoisomer. nih.gov The energy profiles for the competing pathways leading to the (S) and (R) products were computed, showing a clear preference for the path yielding the (S)-product. nih.gov

In the synergistic Cu/Pd-catalyzed carboboration of allenes, DFT calculations indicated that the reductive elimination from the bis(allyl)Pd intermediate is the regio- and diastereo-determining step. nih.govacs.org Furthermore, the calculations showed that the key transmetalation step proceeds via a closed inner-sphere SE2′ pathway, which is responsible for establishing the stereochemistry at one of the newly formed stereocenters. nih.govacs.org Similarly, in a cooperative copper/palladium-catalyzed cascade reaction, DFT studies revealed that the stereochemistry is controlled by an ensemble of dispersion interactions and steric effects during the reaction of a chiral Cu-azomethine ylide with the Pd-π-allyl species. chinesechemsoc.org

For a ruthenium-catalyzed asymmetric allylic substitution, DFT was employed to compute the relative energies of competing pathways, providing insight into the origins of the observed enantioselectivity. rsc.org

Computational Modeling of Reactivity and Selectivity

Beyond DFT, broader computational modeling approaches are used to understand general trends in reactivity and selectivity, such as the effect of substituents or the competition between different reaction channels.

Computational studies have provided clear insights into how substituents on the allyl carbonate or other reactants influence reaction outcomes. In Pd-catalyzed allyl-allyl couplings, calculations demonstrated that increasing steric bulk on the allyl fragments raises the activation barrier for the reductive elimination step. nih.gov As shown in the table below, adding methyl groups to the C3 and C3' positions of the coupling partners systematically increases the activation free energy (ΔG‡), which correlates with observed reactivity trends. nih.gov

Table 2: Calculated Substituent Effects on Activation Free Energy (ΔG‡) for 3,3'-Reductive Elimination

| Reactant System | ΔG‡ (kcal/mol) | Increase from base (kcal/mol) | Reference |

|---|---|---|---|

| Monosubstituted (3a) | 13.6 | - | nih.gov |

| C3-Methyl substituted (13) | 16.0 | +2.4 | nih.gov |

| C3'-Methyl substituted (14) | 17.4 | +3.8 | nih.gov |

| C3'-Phenyl substituted (15) | 20.0 | +6.4 | nih.gov |

In other systems, the electronic nature of substituents on 2-aryl allyl carbonates was shown to be important. Substrates containing electron-rich groups like methoxy (B1213986) were found to be suitable partners in a cascade allylation/aza-Prins cyclization. chinesechemsoc.org Conversely, steric hindrance can completely shut down reactivity; DFT analysis of a rhodium-catalyzed reaction suggested that the steric bulk around a β-carbon in the transition state prevented the reaction of 2-methylallyl carbonate. rsc.org

Many reactions involving this compound feature competition between multiple possible pathways, leading to different regioisomers or products. Computational modeling is essential for dissecting these networks. A prominent example is the control of branched versus linear selectivity in Pd-catalyzed allyl-allyl couplings. nih.gov DFT studies revealed that the choice of phosphine (B1218219) ligand is critical. Small-bite-angle bidentate phosphines favor a pathway leading to the branched product. nih.gov In contrast, monodentate ligands like PPh₃ allow the palladium complex to adopt a different geometry, opening up a lower-energy pathway for the formation of the linear isomer. nih.gov

In a cooperatively catalyzed reaction between propargylic alcohols and allylic carbonates, the desired cross-coupling product formation competes with side-reactions. uw.edu.pl DFT calculations were used to map the entire reaction network, and kinetic simulations based on the computed free energy profiles successfully reproduced the experimentally observed selectivities. This approach allows for a detailed analysis of how factors like catalyst loading and ratios influence the distribution of products. uw.edu.pl Similarly, the divergent selectivity observed in Cu-catalyzed versus synergistic Cu/Pd-catalyzed reactions was rationalized by computational analysis of the different available mechanistic pathways. nih.gov

Future Research Directions and Synthetic Outlook

Development of Novel Catalytic Systems

The cornerstone of advancing the applicability of allyl tert-butyl carbonate lies in the development of sophisticated catalytic systems. Research is increasingly directed towards designing catalysts that offer superior activity, selectivity, and broader substrate compatibility under mild conditions.

A primary focus of current research is the design and application of new chiral ligands and metal complexes to mediate asymmetric transformations involving this compound. The development of these catalysts is crucial for synthesizing enantiomerically pure compounds, which are of high value in pharmaceuticals and materials science.

Palladium-based catalysts continue to be a major area of exploration. For instance, modified Trost ligands, such as (R,R)-L22, have proven effective in the palladium-catalyzed allylic amination of cyclic allylic carbonates and in the alkylation of allyl tert-butyl carbonates with amidomalonate, achieving high enantioselectivity. acs.org Similarly, phosphoramidite (B1245037) ligands like (Sax,S,S)-L11 and L18 have been instrumental in achieving high regio- and enantioselectivity in the palladium-catalyzed amination and sulfonation of allylic carbonates. acs.org Kleij's group, for example, utilized a Pd/(Sax,S,S)-L11 catalyst for the highly enantioselective amination of vinyl cyclic carbonates with anilines, yielding chiral allylic N-aryl amines with enantiomeric excess (ee) values up to 97%. acs.org

Cobalt catalysis presents a promising alternative. Recent studies have detailed the development of well-defined tetrahedral cobalt(I) complexes bearing bidentate bis(phosphine) ligands. nih.gov The complex [(dppp)Co(PPh3)Cl], where dppp (B1165662) is 1,3-Bis(diphenylphosphino)propane, effectively catalyzes the allylic alkylation of tertiary allyl carbonates with 1,3-dicarbonyl compounds, showing excellent regioselectivity for the branched product. nih.gov

Iridium catalysts are also at the forefront of innovation. An iridium-catalyzed allylic alkylation on phosphonates, followed by a Horner–Wadsworth–Emmons olefination, has been developed to form skipped dienes using allyl tert-butyl carbonates as starting materials. rsc.org This reaction employs [Ir(COD)Cl]2 as the catalyst and (Sa,S,S)-L13 as the ligand. rsc.org

Table 1: Selected Novel Catalytic Systems for Reactions of this compound

| Metal | Ligand/Complex | Reaction Type | Nucleophile | Key Finding | Reference |

|---|---|---|---|---|---|

| Palladium | (R,R)-L22 (Trost Ligand) | Allylic Amination | 4-methoxy-N-(sulfamoyloxy)benzenesulfonamide | High enantioselectivity (up to 96% ee) in amination of 5- and 6-membered ring allylic carbonates. acs.org | acs.org |

| Palladium | (Sax,S,S)-L11 (Phosphoramidite) | Allylic Amination | Anilines | High regio- and enantioselectivities (up to 97% ee) for synthesis of chiral α,α-disubstituted allylic N-aryl amines. acs.org | acs.org |

| Cobalt | [(dppp)Co(PPh3)Cl] | Allylic Alkylation | 1,3-Dicarbonyl Compounds | High yields and excellent regioselectivity for the branched product. nih.gov | nih.gov |

Synergistic catalysis, where two distinct catalytic cycles operate concurrently to enable a transformation not possible with either catalyst alone, represents a significant frontier. The integration of this compound into such systems is unlocking novel reaction pathways.

A notable example is the synergistic copper/palladium-catalyzed borylative coupling of allenes with this compound. acs.org This dual catalytic system allows for the regio-, diastereo-, and enantioselective synthesis of chiral borylated 1,5-dienes. acs.org The selectivity is divergent from that observed under a single copper catalysis regime, highlighting the power of the cooperative approach. acs.org Density functional theory (DFT) calculations suggest the mechanism involves a transmetalation between an allyl copper and an allyl palladium intermediate. acs.org

Another powerful demonstration is the synergistic use of iridium and copper catalysts in a cascade allylation/iso-Pictet-Spengler cyclization. nih.gov This reaction combines an azomethine ylide generated via a chiral copper complex with an electrophilic Ir(III)-π-allyl species formed from a 2-indolyl allyl carbonate. nih.gov This strategy enables the stereodivergent synthesis of complex tetrahydro-γ-carboline scaffolds with high diastereoselectivity and excellent enantioselectivity (up to >20:1 dr, 99% ee). nih.gov The stereochemical outcome is controlled by the specific combination of chiral ligands on each metal catalyst. nih.gov

Expansion of Reaction Scope

A key objective in contemporary organic synthesis is to broaden the scope of reliable reagents like this compound by discovering new reaction partners and integrating them into more complex synthetic sequences.

Research has successfully expanded the range of nucleophiles that can be effectively coupled with this compound, moving beyond traditional soft carbon nucleophiles.

Recent studies have shown that phenols can act as effective nucleophiles in palladium-catalyzed reactions to form ether bonds. rsc.org For instance, a cyclooctene (B146475) tert-butyl carbonate reagent was used with a Pd(PPh3)4 catalyst to install cyclooctene ethers on phenol-containing molecules, such as a protected tyrosine methyl ester, in high yield (80%). rsc.org This decarboxylative etherification proceeds via a π-allyl electrophile that is attacked by the deprotonated phenol. rsc.org

Prochiral enolates derived from sources like tetralones, 5H-oxazol-4-ones, and acyclic α-alkoxy ketones have been established as viable nucleophiles in iridium-catalyzed asymmetric allylic alkylations with aryl-substituted allylic carbonates. acs.org These reactions can create adjacent tertiary and quaternary stereocenters with high levels of stereocontrol. acs.org Furthermore, isoindolinones have been used as nucleophiles in tandem arylation/allylation reactions, where the isoindolinone is first arylated and then undergoes a palladium-catalyzed allylic substitution with this compound in a one-pot procedure. nih.gov

The scope of C(sp2)–H nucleophiles has also been broadened. In an iridium-catalyzed process, tert-butyl coumalate was shown to undergo enantioselective allylic alkylation with various cinnamyl carbonates, demonstrating a novel olefinic C(sp2)–H functionalization. rsc.org

Table 2: Examples of New Nucleophile Partnerships with this compound

| Catalyst System | Nucleophile | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | Phenols (e.g., L-tyrosine derivative) | Allylic Ethers | High-yielding (80%) formation of a cyclooctene ether under mild, decarboxylative conditions. rsc.org | rsc.org |

| [Ir(cod)Cl]2 / Chiral Ligand | Cyclic Ketone Enolates (e.g., tetralone) | α-Allylated Ketones | Creates vicinal tertiary and all-carbon quaternary stereocenters with high yield and stereoselectivity. acs.org | acs.org |

| Palladium / LiN(SiMe3)2 | Isoindolinones | C3-Allylated Isoindolinones | One-pot tandem arylation/allylation sequence with good yields (68-95%). nih.gov | nih.gov |

| [Ir(cod)Cl]2 / Chiral Ligand | tert-Butyl Coumalate | Allylated 2-Pyrone | Enantioselective olefinic C(sp2)–H allylic alkylation. rsc.org | rsc.org |

The incorporation of this compound into multicomponent or cascade reactions is a strategy for rapidly building molecular complexity from simple precursors. This approach enhances synthetic efficiency by minimizing intermediate purification steps.

A one-pot tandem reaction has been developed for the C(sp3)–H arylation and subsequent allylic substitution of isoindolinones. nih.gov After an initial palladium-catalyzed arylation, this compound is added to the reaction mixture, furnishing the C3-arylated, C3-allylated product in good yield. nih.gov This method has been successfully applied to cyclic allylic carbonates as well, such as tert-butyl cyclohex-2-en-1-yl carbonate, providing the desired products in high yields (95%). nih.gov

More complex cascade reactions have also been designed. For example, a tertiary amine-catalyzed [4 + 3] cyclization/ acs.orgnih.gov-rearrangement between isatin-derived Morita-Baylis-Hillman (MBH) carbonates and tert-butyl 2-(hydroxymethyl)allyl carbonate has been reported. rsc.org This sequential process constructs intricate spirooxindole frameworks. In a related strategy, a [1 + 2]/[3 + 2] cyclization reaction between MBH carbonates and a 2-(cyanoethyl)allyl carbonate derivative was achieved using palladium catalysis, where the in situ generated tert-butoxide anion plays a key role in the mechanism. rsc.org

The previously mentioned synergistic Cu/Ir-catalyzed cascade allylation/iso-Pictet-Spengler cyclization is another prime example of integrating this compound derivatives into powerful, complexity-building transformations. nih.gov

Advancements in Stereochemical Control

A persistent goal in synthesis is the precise control of stereochemistry. For reactions involving this compound, significant progress has been made in dictating the regioselectivity, diastereoselectivity, and enantioselectivity of bond formation.

The choice of metal and ligand is paramount in achieving stereocontrol. Palladium-catalyzed allylic substitution reactions, for example, typically favor the formation of the linear product. acs.org However, the development of new ligand scaffolds, such as the phosphoramidite ligand L18, has enabled high regio- and enantiocontrol in the synthesis of α,α-disubstituted allylic sulfones from allyl carbonates. acs.org